![molecular formula C14H13N3O2 B3045523 [5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol CAS No. 1092346-13-8](/img/structure/B3045523.png)
[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol
Overview
Description
“[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol” is a chemical compound with the molecular formula C13H11N3O . It’s important to note that this compound is different from Methoxymethanol, which is both an ether and an alcohol, a hemiformal .
Molecular Structure Analysis
The molecular structure of “[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol” consists of 13 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol” include a molecular weight of 225.25, a predicted boiling point of 445.7±37.0 °C, and a predicted density of 1.23±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
The compound “[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol” is involved in various chemical syntheses and studies due to its unique structure and properties. For instance, Haynes and Swigor (1994) achieved the synthesis of a related compound through a series of reactions starting from formamidine acetate, highlighting its potential in creating complex molecules for pharmaceutical applications (Haynes & Swigor, 1994). Similarly, a combined experimental and theoretical study by Al-Wabli et al. (2017) on a bis-indolic derivative closely related to this compound explored its energetic and spectroscopic profiles, providing insights into its potential electronic and photophysical applications (Al-Wabli et al., 2017).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, the structural motifs present in “[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol” are frequently explored for their therapeutic potentials. Anderson et al. (1997) discussed the process development of a compound with a similar structure, highlighting its role in facilitating 5-HT neurotransmission and its potential as an antidepressant drug candidate (Anderson et al., 1997). Hutchinson et al. (2009) described the development of a potent and selective inhibitor for leukotriene synthesis, showcasing the utility of indole derivatives in targeting inflammatory pathways (Hutchinson et al., 2009).
Advanced Materials and Other Applications
The unique structural features of “[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol” and its derivatives also find applications in material science and other fields. For example, the exploitation of versatile naturally derived pigments related to indole structures demonstrates their potential in various industrial applications, from textiles to medicine and cosmetics, highlighting their broad utility beyond traditional chemical and pharmaceutical realms (Ishani, Isita, & Vijayakumar, 2021).
properties
IUPAC Name |
(5-methoxy-1-pyrimidin-2-ylindol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-11-3-4-13-12(7-11)10(9-18)8-17(13)14-15-5-2-6-16-14/h2-8,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMXNFVFQPEDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2CO)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237455 | |
| Record name | 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol | |
CAS RN |
1092346-13-8 | |
| Record name | 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092346-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Chlorophenyl)methoxy]pyridin-2-amine](/img/structure/B3045442.png)
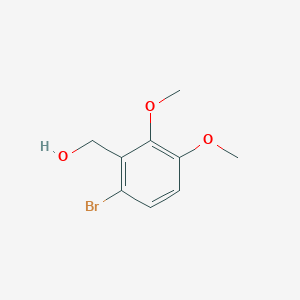
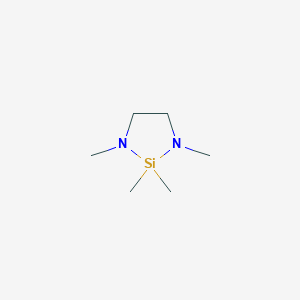
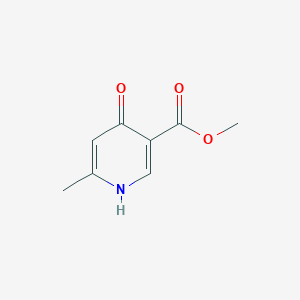
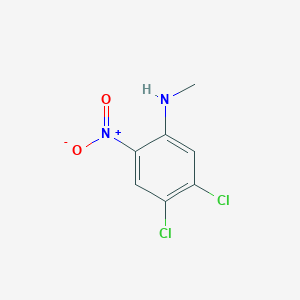
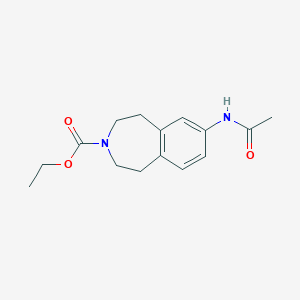
![Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N'-dimethyl-N,N'-dioctyl-](/img/structure/B3045452.png)
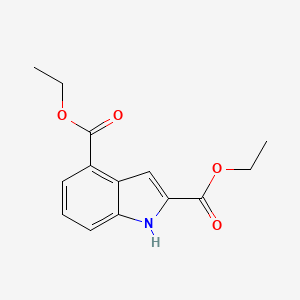
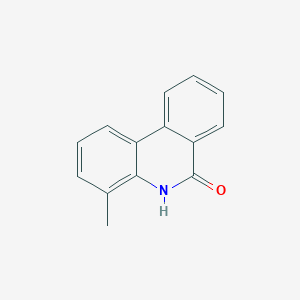
![Magnesium, chloro[(dimethylphenylsilyl)methyl]-](/img/structure/B3045457.png)
![Benzene, 1-methyl-3-[(4-methylphenyl)thio]-](/img/structure/B3045458.png)
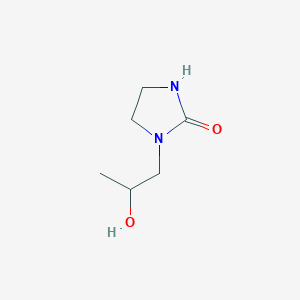
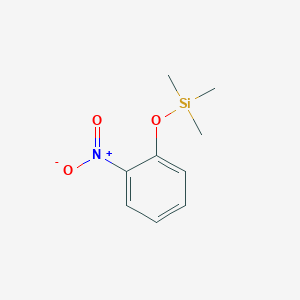
![Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate](/img/structure/B3045462.png)